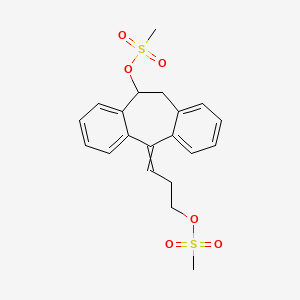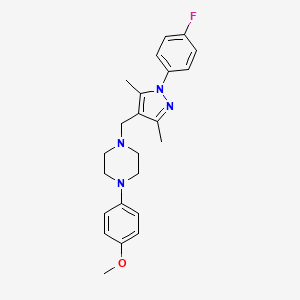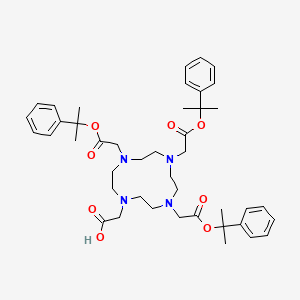
DOTA-tri(alpha-cumyl Ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOTA-tri(alpha-cumyl Ester) is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic ligand widely used in the development of metal-based imaging and therapeutic agents. This compound is known for its ability to form stable and inert complexes under physiological conditions, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DOTA-tri(alpha-cumyl Ester) typically involves the functionalization of DOTA with alpha-cumyl ester groups. One common method is the solid-phase synthesis, where DOTA is prepared from a cyclen precursor on a solid-phase support. This method allows for the site-specific introduction of DOTA into peptides, facilitating the development of DOTA-linked molecular imaging and therapy agents .
Industrial Production Methods
Industrial production of DOTA-tri(alpha-cumyl Ester) involves large-scale synthesis using similar solid-phase techniques. The process is optimized for cost-effectiveness and high purity, ensuring that the final product meets the stringent requirements for clinical and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
DOTA-tri(alpha-cumyl Ester) undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other functional groups to modify the compound’s properties.
Complexation Reactions: DOTA-tri(alpha-cumyl Ester) forms stable complexes with metal ions, which are crucial for its applications in imaging and therapy.
Common Reagents and Conditions
Common reagents used in the reactions involving DOTA-tri(alpha-cumyl Ester) include uronium or phosphonium coupling reagents for activating the carboxyl groups. The reactions are typically carried out in solvents like DMF (dimethylformamide) or DCM (dichloromethane) under mild conditions .
Major Products Formed
The major products formed from these reactions are DOTA-peptide conjugates, which are used in various imaging and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
DOTA-tri(alpha-cumyl Ester) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Facilitates the development of molecular imaging agents for studying biological processes.
Medicine: Employed in the synthesis of radiolabeled peptides for positron emission tomography (PET) imaging and targeted radiotherapy.
Industry: Utilized in the production of high-purity imaging agents and therapeutic compounds
Wirkmechanismus
The mechanism of action of DOTA-tri(alpha-cumyl Ester) involves its ability to form stable complexes with metal ions. These complexes can then be used for imaging or therapeutic purposes. The molecular targets and pathways involved depend on the specific application, such as targeting tumor cells in cancer imaging and therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DOTA-tris(t-butyl ester): Another derivative of DOTA used in similar applications but with different ester groups.
DOTA-cyclen: A variant of DOTA with a cyclen backbone, used for similar purposes in imaging and therapy
Uniqueness
DOTA-tri(alpha-cumyl Ester) is unique due to its specific ester groups, which provide distinct properties and advantages in certain applications. For example, it offers higher stability and specificity in forming complexes with metal ions compared to other DOTA derivatives .
Eigenschaften
Molekularformel |
C43H58N4O8 |
|---|---|
Molekulargewicht |
758.9 g/mol |
IUPAC-Name |
2-[4,7,10-tris[2-oxo-2-(2-phenylpropan-2-yloxy)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C43H58N4O8/c1-41(2,34-16-10-7-11-17-34)53-38(50)31-45-24-22-44(30-37(48)49)23-25-46(32-39(51)54-42(3,4)35-18-12-8-13-19-35)27-29-47(28-26-45)33-40(52)55-43(5,6)36-20-14-9-15-21-36/h7-21H,22-33H2,1-6H3,(H,48,49) |
InChI-Schlüssel |
MTDPBSZDRLCVKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)OC(C)(C)C3=CC=CC=C3)CC(=O)OC(C)(C)C4=CC=CC=C4)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


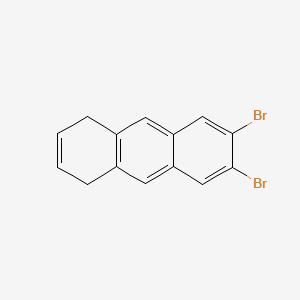
![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
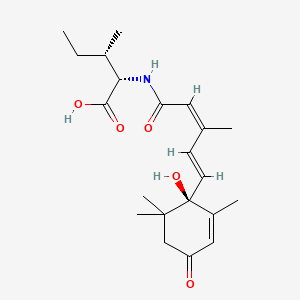
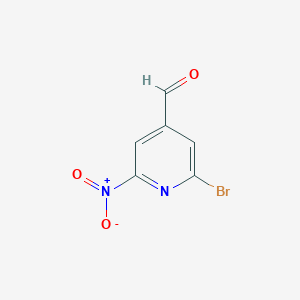
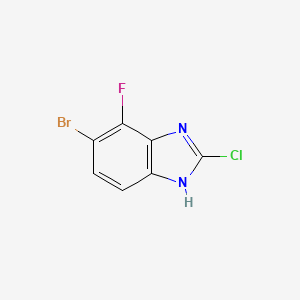
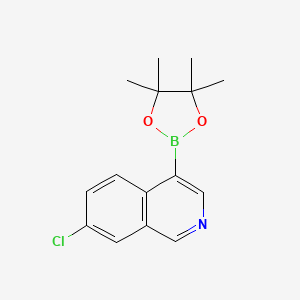
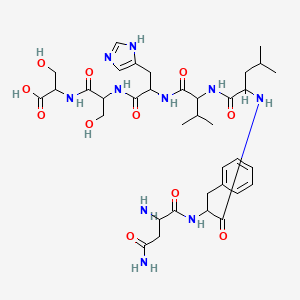
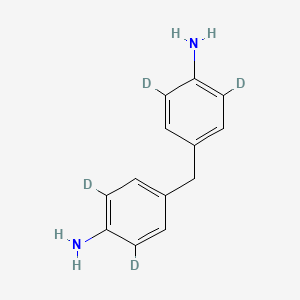
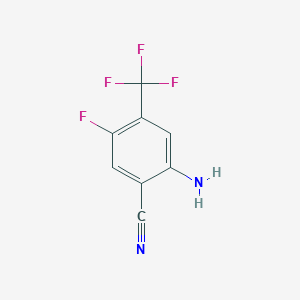
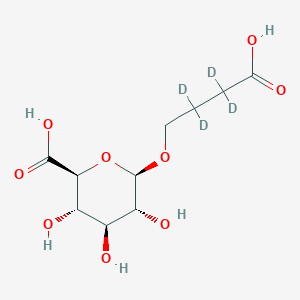
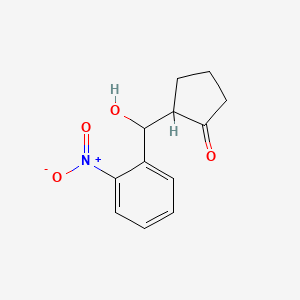
![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)
